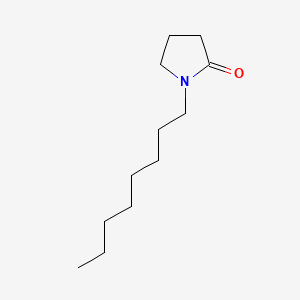

N-Octyl-2-pyrrolidone is a N-alkylpyrrolidine.

1-Octylpyrrolidin-2-one

CAS No.: 2687-94-7

Cat. No.: VC1761715

Molecular Formula: C12H23NO

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2687-94-7 |

|---|---|

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | 1-octylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H23NO/c1-2-3-4-5-6-7-10-13-11-8-9-12(13)14/h2-11H2,1H3 |

| Standard InChI Key | WPPOGHDFAVQKLN-UHFFFAOYSA-N |

| SMILES | CCCCCCCCN1CCCC1=O |

| Canonical SMILES | CCCCCCCCN1CCCC1=O |

Introduction

Synthesis

The synthesis of 1-Octylpyrrolidin-2-one typically involves the alkylation of pyrrolidin-2-one with an octyl halide or alcohol. The process is carried out through nucleophilic substitution reactions, where the nitrogen atom in pyrrolidinone acts as a nucleophile:

-

Reactants: Pyrrolidin-2-one and octyl halides or alcohols.

-

Catalysts: Acidic or basic catalysts may be used to enhance reaction efficiency.

-

Reaction Mechanism: The nitrogen atom in the pyrrolidone ring attacks the electrophilic carbon of the octyl halide, leading to the formation of the N-octyl derivative.

Solvent in Organic Synthesis

1-Octylpyrrolidin-2-one is widely used as a solvent due to its ability to dissolve polar and nonpolar compounds. Its unique solubility profile makes it valuable for:

-

Catalytic reactions

-

Polymerization processes

-

Extraction of active pharmaceutical ingredients

Role in Materials Science

The compound is employed in the production of advanced materials, including:

-

Polymeric membranes

-

Coatings and adhesives

-

Nanocomposites

Pharmaceutical Applications

Due to its biocompatibility and ability to enhance solubility, it has potential applications as a carrier solvent in drug formulations.

Industrial Applications

In industrial settings, it is used for:

-

Cleaning agents

-

Lubricants

-

Stabilizers in chemical processes

Reactivity and Mechanism

The reactivity of 1-Octylpyrrolidin-2-one is influenced by its amide group and long alkyl chain:

-

Protonation: The carbonyl oxygen or nitrogen can undergo protonation under acidic conditions, increasing electrophilicity.

-

Nucleophilic Substitution: The nitrogen atom can participate in further substitution reactions.

-

Hydrophobic Interactions: The octyl chain contributes to interactions with nonpolar molecules.

These properties make it a versatile intermediate in organic chemistry.

Case Study: Interaction with Sulfuric Acid

When combined with sulfuric acid, 1-Octylpyrrolidin-2-one exhibits enhanced reactivity by stabilizing intermediates during chemical transformations. This property is particularly useful for facilitating nucleophilic attack mechanisms in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume